molecular formula C8H7ClN4 B2873097 2-Chloro-4-hydrazinyl-1,8-naphthyridine CAS No. 2091037-05-5

2-Chloro-4-hydrazinyl-1,8-naphthyridine

Cat. No.: B2873097
CAS No.: 2091037-05-5
M. Wt: 194.62
InChI Key: CKBSHWDTUUOFHA-UHFFFAOYSA-N
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Description

2-Chloro-4-hydrazinyl-1,8-naphthyridine is a heterocyclic compound that belongs to the 1,8-naphthyridine family. This compound is characterized by the presence of a chlorine atom at the second position and a hydrazinyl group at the fourth position on the naphthyridine ring. The molecular formula of this compound is C8H7ClN4, and it has a molecular weight of 194.62 g/mol .

Preparation Methods

The synthesis of 2-Chloro-4-hydrazinyl-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-1,8-naphthyridine with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Chemical Reactions Analysis

2-Chloro-4-hydrazinyl-1,8-naphthyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-hydrazinyl-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-hydrazinyl-1,8-naphthyridine is primarily related to its ability to interact with biological macromolecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of enzyme activity or disruption of DNA function. The chlorine atom can also participate in halogen bonding, further enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

2-Chloro-4-hydrazinyl-1,8-naphthyridine can be compared with other 1,8-naphthyridine derivatives such as:

The unique combination of the chlorine and hydrazinyl groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

(2-chloro-1,8-naphthyridin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-4-6(13-10)5-2-1-3-11-8(5)12-7/h1-4H,10H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBSHWDTUUOFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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